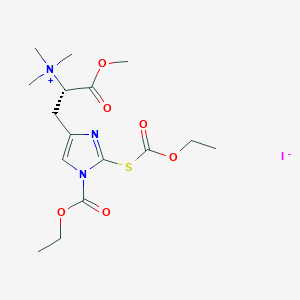

N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide

Übersicht

Beschreibung

N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide is a derivative of ergothioneine, a naturally occurring amino acid with potent antioxidant properties. This compound is synthesized to enhance the stability and bioavailability of ergothioneine, making it a valuable candidate for various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide typically involves the following steps:

Protection of the amino group: The amino group of ergothioneine is protected using ethoxycarbonyl chloride under basic conditions to form N-ethoxycarbonyl ergothioneine.

Esterification: The carboxyl group is esterified using methanol and a suitable catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can reverse the oxidation of the sulfur atom, restoring the thiol group.

Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides under mild conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a suitable base.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Restored thiol group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Research

Synthesis Precursor

N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide serves as a valuable precursor for synthesizing other ergothioneine derivatives. Its unique structure allows for modifications that can lead to the development of new compounds with potential therapeutic benefits.

Biological Applications

Antioxidant Properties

The compound exhibits significant antioxidant capabilities, which are crucial in protecting cells from oxidative stress. Studies have shown that it can effectively scavenge reactive oxygen species (ROS), thereby reducing oxidative damage in various cellular models .

Neuroprotective Effects

Recent research has highlighted its potential in neuroprotection, particularly in conditions like Parkinson's disease. For instance, experiments involving human induced pluripotent stem cell-derived dopaminergic neurons demonstrated that ergothioneine could mitigate cell death and mitochondrial dysfunction induced by neurotoxins such as 6-hydroxydopamine (6-OHDA) . This suggests that this compound may play a role in developing treatments for neurodegenerative diseases.

Medical Applications

Therapeutic Potential

The compound is being investigated for its therapeutic effects on various diseases associated with oxidative stress, including cardiovascular diseases and neurodegenerative disorders. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease, where oxidative stress plays a significant role .

Radioligand Development

this compound has been utilized in developing PET radioligands for imaging oxidative stress in vivo. An improved synthesis method for a [^11C]-labeled ERGO PET radioligand demonstrated its efficacy in detecting threshold levels of oxidative stress in preclinical models, providing insights into the biodistribution of ergothioneine and its metabolites .

Industrial Applications

Cosmetics and Dietary Supplements

Due to its antioxidant properties, this compound is being incorporated into cosmetic formulations and dietary supplements aimed at enhancing skin health and overall well-being. Its stability and bioavailability make it an attractive ingredient for products targeting oxidative damage prevention.

Wirkmechanismus

The compound exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to biomolecules such as DNA, proteins, and lipids. The compound also chelates metal ions, inhibiting the production of ROS. Additionally, it modulates cellular antioxidant defense systems by activating antioxidation enzymes.

Vergleich Mit ähnlichen Verbindungen

Ergothioneine: The parent compound with similar antioxidant properties.

Selenoneine: A selenium analog of ergothioneine with enhanced antioxidant potential.

Ovothiol: Another sulfur-containing histidine derivative with antioxidant properties.

Uniqueness: N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide is unique due to its enhanced stability and bioavailability compared to ergothioneine. The presence of ethoxycarbonyl and methyl ester groups improves its solubility and cellular uptake, making it more effective in various applications.

Biologische Aktivität

N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide is a derivative of ergothioneine, a naturally occurring thiol with significant biological activity, particularly as an antioxidant. This compound has garnered attention due to its potential therapeutic applications, including neuroprotection and anti-aging effects. This article reviews the biological activity of this compound, focusing on its antioxidant properties, mechanisms of action, and implications for health.

Chemical Structure and Properties

The chemical formula for this compound is . The structure includes ethoxycarbonyl groups that enhance its solubility and bioavailability, making it a suitable candidate for various therapeutic applications.

Antioxidant Activity

Mechanisms of Action:

Ergothioneine and its derivatives exhibit potent antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). Studies indicate that ergothioneine can effectively chelate metal ions such as copper, which are known to catalyze oxidative reactions . The compound's ability to modulate cellular signaling pathways also contributes to its antioxidant effects.

Research Findings:

- Scavenging Activity : Ergothioneine has been shown to react rapidly with various ROS, including superoxide radicals and hydrogen peroxide, demonstrating its effectiveness even at low concentrations .

- Cellular Protection : In vitro studies have demonstrated that ergothioneine can protect neuronal cells from oxidative stress-induced damage. For instance, treatment with ergothioneine reduced mitochondrial reactive oxygen species (mROS) levels in human neuroblastoma cells exposed to neurotoxins .

- Neuroprotection : Recent studies have highlighted the neuroprotective effects of ergothioneine in models of Parkinson's disease. It was observed that ergothioneine treatment maintained mitochondrial function and reduced cell death in dopaminergic neurons subjected to oxidative stress .

Case Studies

1. Neuroprotection in Parkinson's Disease Models

A study investigated the effects of ergothioneine on SH-SY5Y cells treated with 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease. The results indicated that ergothioneine significantly improved mitochondrial membrane potential and decreased protein carbonylation levels, suggesting a protective role against oxidative damage .

2. Anti-Aging Mechanisms

Research has suggested that ergothioneine may play a role in delaying aging processes by modulating key cellular pathways involved in oxidative stress response. It has been associated with the activation of the KEAP1-NRF2 signaling pathway, which regulates the expression of antioxidant genes . This mechanism is crucial for maintaining cellular homeostasis and preventing age-related decline.

Data Tables

| Study | Biological Activity Observed | Methodology |

|---|---|---|

| Study 1 | Reduced oxidative stress in dopaminergic neurons | In vitro model using SH-SY5Y cells treated with 6-OHDA |

| Study 2 | Activation of antioxidant genes via KEAP1-NRF2 pathway | Cellular assays measuring gene expression post-treatment |

| Study 3 | Scavenging of ROS in various cellular systems | Various oxidative stress models using different ROS sources |

Eigenschaften

IUPAC Name |

[(2S)-3-(1-ethoxycarbonyl-2-ethoxycarbonylsulfanylimidazol-4-yl)-1-methoxy-1-oxopropan-2-yl]-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N3O6S.HI/c1-7-24-15(21)18-10-11(17-14(18)26-16(22)25-8-2)9-12(13(20)23-6)19(3,4)5;/h10,12H,7-9H2,1-6H3;1H/q+1;/p-1/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVZBTBSURUDKC-YDALLXLXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=C(N=C1SC(=O)OCC)CC(C(=O)OC)[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1C=C(N=C1SC(=O)OCC)C[C@@H](C(=O)OC)[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26IN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434406 | |

| Record name | N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162240-57-5 | |

| Record name | N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.